molecular formula C15H11N7 B2829078 (E)-6-(2-(pyridin-3-ylmethylene)hydrazinyl)-[1,2,4]triazolo[3,4-a]phthalazine CAS No. 500269-75-0

(E)-6-(2-(pyridin-3-ylmethylene)hydrazinyl)-[1,2,4]triazolo[3,4-a]phthalazine

Cat. No.: B2829078
CAS No.: 500269-75-0
M. Wt: 289.302
InChI Key: OPVJCUAACNPWHM-RQZCQDPDSA-N
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Description

(E)-6-(2-(pyridin-3-ylmethylene)hydrazinyl)-[1,2,4]triazolo[3,4-a]phthalazine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities. This compound is characterized by the presence of a triazolophthalazine core, which is fused with a pyridine ring through a methylenehydrazinyl linkage. The (E)-configuration indicates the specific geometric arrangement of the substituents around the double bond.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-6-(2-(pyridin-3-ylmethylene)hydrazinyl)-[1,2,4]triazolo[3,4-a]phthalazine typically involves the following steps:

    Formation of the Hydrazone Intermediate: The initial step involves the condensation of pyridine-3-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone.

    Cyclization Reaction: The hydrazone intermediate is then subjected to cyclization with 1,2,4-triazole-3-carboxylic acid under acidic or basic conditions to form the triazolophthalazine core.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-6-(2-(pyridin-3-ylmethylene)hydrazinyl)-[1,2,4]triazolo[3,4-a]phthalazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the hydrazone linkage or other reducible functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyridine or triazolophthalazine rings, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, electrophiles like alkyl halides.

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further characterized using techniques like NMR, IR, and mass spectrometry.

Scientific Research Applications

Chemistry

In chemistry, (E)-6-(2-(pyridin-3-ylmethylene)hydrazinyl)-[1,2,4]triazolo[3,4-a]phthalazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, this compound has shown potential as an antimicrobial and anticancer agent. Studies have indicated that it can inhibit the growth of certain bacterial strains and cancer cell lines, making it a candidate for further drug development.

Medicine

In medicine, the compound’s potential therapeutic effects are being explored. Its ability to interact with specific biological targets suggests it could be developed into a drug for treating infections or cancer.

Industry

Industrially, this compound can be used in the production of specialty chemicals and materials. Its derivatives may find applications in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (E)-6-(2-(pyridin-3-ylmethylene)hydrazinyl)-[1,2,4]triazolo[3,4-a]phthalazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 6-(2-(pyridin-2-ylmethylene)hydrazinyl)-[1,2,4]triazolo[3,4-a]phthalazine
  • 6-(2-(pyridin-4-ylmethylene)hydrazinyl)-[1,2,4]triazolo[3,4-a]phthalazine
  • 6-(2-(quinolin-3-ylmethylene)hydrazinyl)-[1,2,4]triazolo[3,4-a]phthalazine

Uniqueness

What sets (E)-6-(2-(pyridin-3-ylmethylene)hydrazinyl)-[1,2,4]triazolo[3,4-a]phthalazine apart from similar compounds is its specific (E)-configuration and the position of the pyridine ring. These structural features can significantly influence its chemical reactivity and biological activity, making it a unique and valuable compound for research and development.

Properties

IUPAC Name

N-[(E)-pyridin-3-ylmethylideneamino]-[1,2,4]triazolo[3,4-a]phthalazin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N7/c1-2-6-13-12(5-1)14(21-22-10-18-20-15(13)22)19-17-9-11-4-3-7-16-8-11/h1-10H,(H,19,21)/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPVJCUAACNPWHM-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN3C2=NN=C3)NN=CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=NN3C2=NN=C3)N/N=C/C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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